2-Methylglycidyl acrylate
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Overview
Description
2-Methylglycidyl acrylate is an acrylate ester that contains both an epoxide and an acrylate group. This bifunctional nature makes it a versatile compound in various chemical reactions and industrial applications. It is commonly used in the production of epoxy resins and other polymeric materials due to its reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylglycidyl acrylate can be synthesized through the reaction of glycidol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include temperatures ranging from 60°C to 80°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylglycidyl acrylate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The acrylate group can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted epoxides and acrylates
Scientific Research Applications
2-Methylglycidyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers and as a crosslinking agent in polymer chemistry.
Biology: Utilized in the modification of biomolecules and in the development of biocompatible materials.
Medicine: Employed in drug delivery systems and in the formulation of medical adhesives.
Mechanism of Action
The mechanism of action of 2-Methylglycidyl acrylate involves its reactive functional groups. The epoxide group can undergo ring-opening reactions, leading to the formation of various functionalized products. The acrylate group can participate in polymerization reactions, forming crosslinked networks. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
2-Methylglycidyl acrylate can be compared with other similar compounds such as glycidyl methacrylate and 2-carboxyethyl acrylate:
Glycidyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
2-Carboxyethyl acrylate: Contains a carboxyl group instead of an epoxide group.
The uniqueness of this compound lies in its bifunctional nature, which allows it to participate in a wide range of chemical reactions and applications .
Properties
CAS No. |
19900-46-0 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(2-methyloxiran-2-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)9-4-7(2)5-10-7/h3H,1,4-5H2,2H3 |
InChI Key |
ARYIITVULFDIQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)COC(=O)C=C |
Origin of Product |
United States |
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